molecular formula C13H16O3 B13952455 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene CAS No. 344588-06-3

1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene

Cat. No.: B13952455
CAS No.: 344588-06-3
M. Wt: 220.26 g/mol
InChI Key: ODMKEKAKASDWLT-UHFFFAOYSA-N
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Description

1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene is an aromatic ether characterized by a benzene ring substituted with an ethoxy group at the para position and a propargyl ether-linked ethoxy side chain. The propargyl (prop-2-yn-1-yl) group introduces alkyne functionality, enhancing reactivity for applications in click chemistry, polymer synthesis, or as a synthetic intermediate.

Properties

CAS No.

344588-06-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-ethoxy-4-(2-prop-2-ynoxyethoxy)benzene

InChI

InChI=1S/C13H16O3/c1-3-9-14-10-11-16-13-7-5-12(6-8-13)15-4-2/h1,5-8H,4,9-11H2,2H3

InChI Key

ODMKEKAKASDWLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethoxy-4-hydroxybenzene and propargyl bromide.

    Etherification Reaction: The hydroxyl group of 1-ethoxy-4-hydroxybenzene is first converted into an ethoxy group through an etherification reaction using ethyl iodide and a base like potassium carbonate.

    Alkylation Reaction: The resulting intermediate is then subjected to an alkylation reaction with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized aromatic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the development of new pharmaceuticals or bioactive compounds.

    Medicine: Explored for its potential therapeutic applications. It may be used in drug discovery and development processes.

    Industry: Utilized in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the ethoxy and prop-2-yn-1-yloxy groups can influence its binding affinity and specificity towards these targets. Further studies are needed to elucidate the detailed molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations on the Benzene Ring

Methoxy vs. Ethoxy Substitution
  • 1-[1-(Benzyloxy)prop-2-yn-1-yl]-4-methoxybenzene (): Features a methoxy (-OCH₃) group at the para position instead of ethoxy (-OCH₂CH₃). Synthesized via HBF₄-catalyzed coupling of 1-(4-methoxyphenyl)prop-2-yn-1-ol and benzyl alcohol, yielding 80% as a pale yellow oil .
  • 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene ():

    • Contains both ethoxy and methoxy groups on the benzene ring, with an ethenyl linker to a nitro-substituted phenyl group.
    • Crystallographic data confirm planar geometry, with nitro groups influencing electronic properties for optoelectronic applications .
Benzyloxy and Allyloxy Substituents
  • 1-(2-(Cyclopropylmethoxy)ethoxy)-4-(benzyloxy)benzene ():
    • Dual substitution with benzyloxy (-OCH₂C₆H₅) and cyclopropylmethoxy groups.
    • Demonstrates synthetic versatility for generating branched ethers via zinc-mediated reactions .

Propargyl Ether Linker Modifications

Propargyl Group Functionalization
  • 1-Methoxy-4-{1-[2-(methylsulfonyl)ethoxy]prop-2-yn-1-yl}benzene ():

    • Propargyl ether side chain incorporates a methylsulfonyl (-SO₂CH₃) group, enhancing polarity and hydrogen-bonding capacity.
    • Synthesized in 89% yield, indicating high efficiency for sulfonyl-containing propargyl derivatives .
  • 1-Ethoxy-4-[(4-methylphenyl)ethynyl]benzene ():

    • Replaces the propargyl ether with an ethynyl (-C≡C-) bridge to a p-tolyl group.
    • The acetylene spacer enables conjugation, relevant for materials science and molecular electronics .

Physical and Spectroscopic Properties

Compound Physical State Yield (%) Key Spectral Data (References)
1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene (Target) Likely oil* N/A Expected IR: ν(C≡C) ~2100 cm⁻¹; ¹H NMR: δ 4.2–4.5 (OCH₂), 2.5 (C≡CH)
1-[1-(Benzyloxy)prop-2-yn-1-yl]-4-methoxybenzene Pale yellow oil 80 ¹H NMR: δ 7.3–7.5 (benzyl), 3.8 (OCH₃)
1-Methoxy-4-{1-[2-(methylsulfonyl)ethoxy]prop-2-yn-1-yl}benzene Yellow oil 89 ¹H NMR: δ 4.5 (SO₂CH₂), 3.3 (SO₂CH₃)
1-Ethoxy-4-[(4-methylphenyl)ethynyl]benzene Crystalline solid N/A XRD: Planar benzene ring; IR: ν(C≡C) ~2200 cm⁻¹

*Inferred from analogous compounds in , and 4.

Biological Activity

1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by recent research findings.

Chemical Structure

The compound has the following chemical structure:

C13H16O4\text{C}_13\text{H}_{16}\text{O}_4

Synthesis

Recent advances in synthetic methods have improved the accessibility of 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene. Various methods include reactions involving aryl halides and resorcinol derivatives, emphasizing the role of bimetallic processes in enhancing yields and purity .

Antimicrobial Properties

Research indicates that 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene exhibits notable antimicrobial activity against various bacterial strains. In vitro studies demonstrated inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity Data

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

In preclinical studies, the compound showed promising anticancer effects. It demonstrated cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Breast Cancer Cell Lines
A study involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM), indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of 1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene is hypothesized to be linked to its ability to interact with cellular membranes and disrupt critical cellular processes. This interaction may lead to increased oxidative stress within cells, ultimately triggering apoptotic pathways .

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